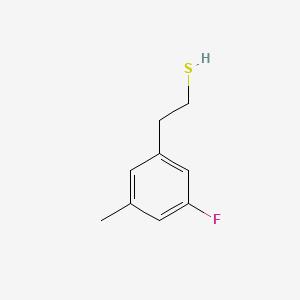

2-(3-Fluoro-5-methylphenyl)ethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEUQTHYYLSMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluoro 5 Methylphenyl Ethanethiol and Analogs

Strategies for Constructing the 3-Fluoro-5-methylphenyl Moiety

The cornerstone of the target molecule is the 3-fluoro-5-methylphenyl group. Its synthesis necessitates the controlled introduction of a fluorine atom and a methyl group onto a benzene (B151609) ring in a meta-relationship.

Introduction of Halogen and Alkyl Substituents onto Aromatic Rings

The assembly of the 3-fluoro-5-methylphenyl core can be approached through classical electrophilic aromatic substitution reactions. However, the directing effects of the substituents must be carefully considered to achieve the desired 1,3,5-substitution pattern.

A common strategy begins with a commercially available substituted toluene (B28343) or aniline. For instance, starting with m-toluidine (B57737) (3-methylaniline), a Sandmeyer-type reaction can be employed to introduce the fluorine atom. This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a fluoride (B91410) source, such as fluoroboric acid (HBF₄) in the Schiemann reaction, or with other sources like hexafluorophosphate (B91526) (HPF₆), can yield 3-fluoro-5-methylbenzene.

Direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. libretexts.orgyoutube.com However, modern electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF4), offer milder and more selective alternatives. libretexts.orgnih.gov For example, a suitably protected 3-methylphenol could be subjected to electrophilic fluorination to install the fluorine atom. A patent describes a method for introducing fluorine into an aromatic ring using NF4BF4 as a reagent through an electrophilic substitution reaction. dtic.mildtic.mil

Alkylation of a fluorinated benzene derivative is another viable route. Friedel-Crafts alkylation of fluorobenzene (B45895) with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the methyl group. chemistry.coach However, this approach often leads to a mixture of ortho, meta, and para isomers, necessitating separation of the desired meta-product.

| Starting Material | Reagent(s) | Product | Reaction Type |

| m-Toluidine | 1. NaNO₂, HCl; 2. HBF₄ | 3-Fluoro-5-methylbenzene | Diazotization/Schiemann Reaction |

| 3-Methylphenol | Selectfluor® | 3-Fluoro-5-methylphenol | Electrophilic Fluorination |

| Fluorobenzene | CH₃Cl, AlCl₃ | Mixture of isomers including 3-Fluorotoluene | Friedel-Crafts Alkylation |

Directed Aromatic Functionalization Approaches

To overcome the regioselectivity challenges of classical electrophilic substitutions, directed ortho-metalation (DoM) presents a powerful strategy. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring to a specific ortho position using a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile.

For the synthesis of the 3-fluoro-5-methylphenyl moiety, a directing group can be strategically placed. For example, starting with a protected 3-fluoroaniline, the directing group (e.g., a carbamate) can facilitate lithiation at the C2 position. Subsequent reaction with a methylating agent like methyl iodide would install the methyl group. A subsequent lithiation at the C6 position, directed by the same group, followed by quenching with an electrophilic fluorine source, could also be envisioned. Studies have shown that heteroatom-directed metalation reactions can be influenced by the presence of an ortho methyl group. acs.orgacs.org The regioselectivity of such reactions can be fine-tuned by the choice of the metalating agent and reaction conditions. rsc.org

Formation of the Ethane Linkage

With the 3-fluoro-5-methylphenyl core in hand, the next critical step is the attachment of a two-carbon side chain that will ultimately bear the thiol group.

Carbon-Carbon Bond Formation Methodologies Leading to Ethylbenzene (B125841) Derivatives

Several methods are available for the formation of the ethylbenzene linkage. A widely used approach is the Friedel-Crafts acylation, followed by reduction. quora.com The 3-fluoro-5-methylbenzene can be acylated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3-fluoro-5-methylphenyl)ethan-1-one. The resulting ketone is then reduced to the corresponding ethylbenzene derivative. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). vaia.com

Alternatively, direct Friedel-Crafts alkylation with an ethylating agent like ethyl chloride or ethene can be employed, though this can sometimes lead to polyalkylation and rearrangement products. quora.comquora.com Modern industrial processes often utilize zeolite catalysts for the alkylation of aromatics with ethylene (B1197577) to produce ethylbenzene with high selectivity. acs.orggoogle.com

Another powerful method involves cross-coupling reactions. For instance, a Grignard reagent derived from 3-fluoro-5-methylbromobenzene can be coupled with a two-carbon electrophile.

| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Sequence |

| 3-Fluoro-5-methylbenzene | Acetyl chloride, AlCl₃ | 1-(3-Fluoro-5-methylphenyl)ethan-1-one | 1-Ethyl-3-fluoro-5-methylbenzene | Friedel-Crafts Acylation followed by Reduction (e.g., Clemmensen or Wolff-Kishner) |

| 3-Fluoro-5-methylbenzene | Ethene, Zeolite catalyst | - | 1-Ethyl-3-fluoro-5-methylbenzene | Direct Alkylation |

| 3-Fluoro-5-methylbromobenzene | 1. Mg, THF; 2. Ethylene oxide | 2-(3-Fluoro-5-methylphenyl)ethanol | 1-Ethyl-3-fluoro-5-methylbenzene (after dehydration and reduction) | Grignard Reaction |

Precursor Design for Ethanethiol (B150549) Derivatives

The design of the precursor for the ethanethiol derivative often involves installing a leaving group on the ethyl side chain. A common strategy is the radical halogenation of the benzylic position of 1-ethyl-3-fluoro-5-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This selectively introduces a bromine atom at the benzylic carbon, yielding 1-(1-bromoethyl)-3-fluoro-5-methylbenzene. This haloalkane is an excellent substrate for subsequent nucleophilic substitution to introduce the thiol group.

Alternatively, the corresponding alcohol, 2-(3-fluoro-5-methylphenyl)ethanol, can be synthesized. This can be achieved by the reduction of the corresponding carboxylic acid or ester, or via the reaction of the Grignard reagent of 3-fluoro-5-methylbromobenzene with ethylene oxide. The alcohol can then be converted to a tosylate or mesylate, creating a good leaving group for the subsequent introduction of the thiol.

Installation of the Thiol Functional Group

The final step in the synthesis is the introduction of the thiol (-SH) group. This is typically achieved through nucleophilic substitution of a suitable precursor, such as an alkyl halide.

The most direct method involves the reaction of the corresponding alkyl halide, for example, 2-(3-fluoro-5-methylphenyl)ethyl bromide, with a source of the hydrosulfide (B80085) anion (-SH). libretexts.orgchemistrysteps.com Sodium hydrosulfide (NaSH) is a common reagent for this transformation. However, a potential side reaction is the formation of a sulfide (B99878) byproduct through a second substitution reaction. libretexts.org

To circumvent this issue, thiourea (B124793) can be used as a nucleophile. chemistrysteps.comwikipedia.org The alkyl halide reacts with thiourea to form an isothiouronium salt intermediate. This salt is then hydrolyzed under basic conditions to yield the desired thiol, avoiding the formation of the sulfide byproduct. wikipedia.org

Another approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with elemental sulfur, followed by hydrolysis to give the thiolate, which is then protonated to the thiol. wikipedia.org

| Precursor | Reagent(s) | Product | Reaction Type |

| 2-(3-Fluoro-5-methylphenyl)ethyl bromide | NaSH | 2-(3-Fluoro-5-methylphenyl)ethanethiol | Nucleophilic Substitution |

| 2-(3-Fluoro-5-methylphenyl)ethyl bromide | 1. Thiourea; 2. NaOH(aq) | This compound | Nucleophilic Substitution via Isothiouronium Salt |

| 2-(3-Fluoro-5-methylphenyl)ethyl magnesium bromide | 1. S₈; 2. H₃O⁺ | This compound | Grignard Reaction with Sulfur |

Thiolation through Halide Displacement and Analogous Routes

The synthesis of thiols via the displacement of a halide by a sulfur nucleophile is a foundational and widely employed method in organosulfur chemistry. britannica.comlibretexts.org This SN2 reaction typically involves an alkyl halide and a source of the hydrosulfide anion (-SH). For the synthesis of this compound, the corresponding precursor would be 1-halo-2-(3-fluoro-5-methylphenyl)ethane.

A common reagent for this transformation is sodium hydrosulfide (NaSH). wikipedia.org However, a significant challenge with this method is the potential for overalkylation, where the newly formed thiol, being a potent nucleophile, reacts with another molecule of the alkyl halide to produce a symmetric sulfide as a byproduct. libretexts.org

To circumvent the issue of sulfide formation, the thiourea route is often preferred. libretexts.orgwikipedia.org In this two-step process, the alkyl halide first reacts with thiourea to form a stable, non-nucleophilic isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to liberate the desired thiol. wikipedia.org This method is particularly effective for primary halides. wikipedia.org Another related approach involves the use of Bunte salts, which are formed by reacting an alkyl halide with sodium thiosulfate, followed by hydrolysis to yield the thiol. wikipedia.org

Table 1: Comparison of Reagents for Thiol Synthesis via Halide Displacement

| Reagent | Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Thiolate | Direct, one-step process | Risk of sulfide byproduct formation libretexts.org |

| Thiourea (SC(NH₂)₂) | Isothiouronium Salt | Minimizes sulfide formation; good for primary halides libretexts.orgwikipedia.org | Two-step process (salt formation and hydrolysis) |

Reduction of Sulfur-Containing Precursors (e.g., Thioesters, Sulfonic Acids)

An alternative to nucleophilic substitution is the reduction of more oxidized sulfur-containing functional groups. This approach is versatile, allowing for the synthesis of thiols from various precursors such as thioesters, sulfonic acids, and their derivatives.

Thioesters: Thioesters, particularly thioacetates, serve as excellent precursors for thiols. They can be formed through several methods, including the reaction of an alcohol with thioacetic acid or by reacting an alkyl halide with a thioacetate (B1230152) salt. rsc.org Once formed, the thioester can be cleaved to the corresponding thiol. A visible light-mediated method has been developed for the direct decarboxylative thiolation of alkyl redox-active esters to free thiols using aryl thioamides as the sulfur source. nih.gov This protocol is applicable to a wide range of carboxylic acids. nih.gov Furthermore, the conversion of esters to thioesters can be achieved under transition-metal-free conditions, providing a broad substrate scope. rsc.org The subsequent reduction of the thioester to the thiol completes the synthesis.

Sulfonic Acids and Derivatives: Aryl sulfonic acids (ArSO₃H) and their derivatives, such as sulfonyl chlorides (ArSO₂Cl), can be reduced to the corresponding aryl thiols (ArSH). The direct reduction of sulfonic acids is challenging but can be accomplished under high pressure and temperature using specific catalysts like rhodium carbonyls. google.com A more common laboratory-scale approach involves the reduction of sulfonyl chlorides. Reagents like triphenylphosphine (B44618) have proven effective for the clean reduction of arylsulfonyl chlorides to arylthiols. researchgate.net Another method involves the in-situ preparation of thioacetates from alkyl halides, which are then treated with tert-butyl hypochlorite (B82951) to yield sulfonyl chlorides; these can be subsequently trapped with nucleophiles or reduced. nih.gov

Table 2: Selected Methods for Thiol Synthesis via Reduction

| Precursor | Reagent/Method | Key Features |

|---|---|---|

| Thioester (e.g., Thioacetate) | Hydrolysis (acidic or basic) | Mild conditions; thioacetate acts as a protected thiol. rsc.org |

| Sulfonyl Chloride (RSO₂Cl) | Triphenylphosphine (PPh₃) | Efficient and convenient method for arylthiols. researchgate.net |

| Sulfonic Acid (RSO₃H) | Rhodium Carbonyl (e.g., Rh₆(CO)₁₆) | Direct reduction, but requires high pressure and temperature. google.com |

Radical Addition Strategies for Thiol Synthesis (e.g., Thioacetic Acid Addition)

Radical-based reactions provide a powerful and often complementary approach to thiol synthesis. The thiol-ene reaction is a prominent example, involving the anti-Markovnikov addition of a thiol across an alkene. acsgcipr.org This reaction is typically initiated by photolysis or a radical initiator like azobisisobutyronitrile (AIBN). nih.govwikipedia.org

For the synthesis of this compound, this strategy would involve the reaction of 3-fluoro-5-methylstyrene with a thiolating agent such as thioacetic acid. The process begins with the formation of a thiyl radical (CH₃COS•) from thioacetic acid. nih.gov This radical then adds to the less substituted carbon of the styrene (B11656) double bond, generating a more stable benzylic radical. libretexts.org This intermediate then abstracts a hydrogen atom from another molecule of thioacetic acid to yield the thioacetate product and propagate the radical chain. acsgcipr.orgwikipedia.org The final step is the hydrolysis of the thioacetate to the desired ethanethiol. This method is highly efficient and offers excellent control over regioselectivity, favoring the linear anti-Markovnikov product. acsgcipr.org

Table 3: Key Aspects of Radical Thiolation

| Feature | Description |

|---|---|

| Reaction Type | Thiol-ene Reaction (Radical Addition) acsgcipr.org |

| Key Reagents | Alkene (e.g., 3-fluoro-5-methylstyrene), Thioacetic Acid, Radical Initiator (AIBN) or UV light nih.gov |

| Mechanism | 1. Initiation: Formation of thiyl radical from initiator. wikipedia.org 2. Propagation: Addition of thiyl radical to alkene, followed by hydrogen abstraction from thioacetic acid. acsgcipr.org 3. Termination: Combination of radical species. |

| Regioselectivity | Anti-Markovnikov addition is strongly favored, placing the sulfur on the terminal carbon. acsgcipr.org |

| Advantages | High atom economy, mild reaction conditions, excellent regiocontrol. acsgcipr.orgnih.gov |

Convergent and Linear Synthetic Routes to Aryl Ethanethiols

The construction of a molecule like this compound can be approached using either a linear or a convergent synthetic strategy, with each offering distinct advantages and disadvantages. differencebetween.comyoutube.com

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step to form the final product. fiveable.mewikipedia.org For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a suitable 3-fluoro-5-methylphenyl derivative, such as a Grignard reagent (3-fluoro-5-methylphenylmagnesium bromide) or an organolithium compound.

Fragment B Synthesis: Preparation of a two-carbon synthon containing a protected thiol group, such as S-(2-bromoethyl) ethanethioate.

Coupling: A coupling reaction between Fragment A and Fragment B to form the carbon-carbon bond, followed by deprotection to reveal the thiol.

Chemical Reactivity and Transformation Pathways of 2 3 Fluoro 5 Methylphenyl Ethanethiol

Reactions of the Thiol (-SH) Group

The thiol group is the most reactive site on the 2-(3-Fluoro-5-methylphenyl)ethanethiol molecule under many conditions. Its chemistry is characterized by oxidation, nucleophilic behavior of its conjugate base, and its ability to participate in "click" chemistry reactions.

Thiols are susceptible to oxidation, and the nature of the product depends on the strength of the oxidizing agent and the reaction conditions. The most common oxidation reaction for thiols is the formation of a disulfide. Mild oxidizing agents, such as iodine (I₂) or air, can convert two molecules of this compound into the corresponding disulfide, bis(2-(3-fluoro-5-methylphenyl)ethyl) disulfide. This reaction involves the formation of a sulfur-sulfur single bond and is often reversible under reducing conditions.

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can lead to higher oxidation states of sulfur. This results in the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H), which are highly stable.

| Oxidizing Agent | Typical Product(s) | Oxidation State of Sulfur |

| Air (O₂), Iodine (I₂) | Disulfide (R-S-S-R) | -1 |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfinic Acid, Sulfonic Acid | -1, +2, +4 |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | +4 |

| Nitric Acid (HNO₃) | Sulfonic Acid | +4 |

The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion (R-S⁻). The resulting 2-(3-fluoro-5-methylphenyl)ethanethiolate is a potent nucleophile, significantly more so than its corresponding alcohol counterpart. This enhanced nucleophilicity allows it to readily participate in a variety of substitution reactions.

A primary example is S-alkylation, where the thiolate attacks an alkyl halide or other electrophile to form a thioether. For instance, the reaction of the thiolate with an alkyl bromide (R'-Br) would yield 2-((2-(3-fluoro-5-methylphenyl)ethyl)thio)alkane. This type of reaction is fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds. The S-alkylation of various thiol-containing heterocycles, such as 1,2,4-triazole-3-thiol, using a base and an electrophile is a well-established synthetic method. mdpi.com

Thiol-ene "click" chemistry refers to the efficient and specific reaction between a thiol and an alkene (the "ene"). nih.gov This reaction can be initiated by radicals, often generated by a photoinitiator and UV light, and proceeds via a free-radical chain mechanism. nih.govresearchgate.net The process involves the addition of the thiyl radical (R-S•) to the alkene, followed by chain transfer with another thiol molecule to regenerate the thiyl radical and form the thioether product. researchgate.net

This reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a powerful tool in materials science and bioconjugation. nih.govresearchgate.net this compound can serve as the thiol component in such reactions, allowing for its incorporation into polymer networks or onto surfaces for photopolymerization applications. nih.govnih.gov The reaction is highly efficient for creating stable crosslinks in various materials. nih.gov

The thiolate anion of this compound can act as a Michael donor in conjugate addition reactions with Michael acceptors. organic-chemistry.orgmasterorganicchemistry.com Michael acceptors are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. wikipedia.orgnih.gov In this reaction, the soft nucleophilic thiolate preferentially attacks the β-carbon of the unsaturated system in a 1,4-addition. masterorganicchemistry.combyjus.com

The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate from the thiol. byjus.com The resulting product is a 1,5-functionalized compound. wikipedia.org This reaction is a versatile method for carbon-sulfur bond formation and is widely used in organic synthesis. organic-chemistry.orgwikipedia.org

| Class of Michael Acceptor | Example |

| α,β-Unsaturated Ketones (Enones) | Methyl vinyl ketone byjus.com |

| α,β-Unsaturated Aldehydes (Enals) | Acrolein |

| α,β-Unsaturated Esters | Methyl acrylate (B77674) byjus.com |

| α,β-Unsaturated Nitriles | Acrylonitrile wikipedia.org |

| α,β-Unsaturated Amides | Acrylamide nih.gov |

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is generally less reactive than the thiol group. Its reactivity is primarily governed by the potential for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroarenes. masterorganicchemistry.comnih.gov In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com Fluorine, despite being a poor leaving group in aliphatic systems, can act as a leaving group in SNAr reactions because the cleavage of the C-F bond is not the rate-determining step. masterorganicchemistry.com

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. masterorganicchemistry.comnih.gov

In this compound, the fluorine atom is the target for substitution. However, the substituents on the ring (a methyl group and an ethanethiol (B150549) group) are generally considered electron-donating or weakly deactivating, which does not strongly activate the ring for SNAr compared to rings bearing powerful electron-withdrawing groups like nitro or cyano functionalities. masterorganicchemistry.com Nevertheless, substitution of the fluorine atom by strong nucleophiles (e.g., alkoxides, amides) may be achievable, particularly under forcing conditions such as high temperatures. The regioselectivity of such reactions on polyfluoroarenes is often high, with substitution occurring preferentially at the para position relative to an activating group. nih.govnih.gov

Electrophilic Aromatic Substitution Directed by Substituents

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for introducing new functional groups. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluoro group, the methyl group, and the ethanethiol group.

In electrophilic aromatic substitution, the substituents on the aromatic ring influence its reactivity. The methyl group (-CH₃) is an activating group, meaning it increases the rate of reaction compared to benzene. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. However, like other halogens, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution at these positions. uci.edu

The 2-(ethanethiol) substituent, being a simple alkyl group attached to the ring, is generally considered to be weakly activating and an ortho-, para-director. The directing effects of these three groups—fluoro, methyl, and ethanethiol—will collectively determine the positions at which an incoming electrophile will attack.

The primary positions for electrophilic attack on the this compound ring are ortho and para to the most activating groups. The methyl group strongly directs to its ortho (positions 4 and 6) and para (position 2) positions. The fluoro group directs to its ortho (positions 2 and 4) and para (position 6) positions. The ethanethiol group, being at position 1, directs to its ortho (positions 2 and 6) and para (position 4) positions. The confluence of these directing effects suggests that positions 2, 4, and 6 are the most likely sites for substitution. However, steric hindrance from the adjacent ethanethiol group may disfavor substitution at position 2. Therefore, positions 4 and 6 are the most probable sites for electrophilic attack.

| Substituent |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely yield a mixture of 2-(3-fluoro-5-methyl-4-nitrophenyl)ethanethiol and 2-(3-fluoro-5-methyl-6-nitrophenyl)ethanethiol.

Transformations Involving the Ethylene (B1197577) Spacer

The ethylene spacer and the terminal thiol group are also sites of chemical reactivity, allowing for a variety of functional group interconversions.

The thiol (-SH) group is the most reactive part of the ethanethiol side chain and can undergo several important transformations. Thiols are sulfur analogs of alcohols and exhibit distinct reactivity. wikipedia.org

One of the most common reactions of thiols is oxidation. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), will oxidize this compound to its corresponding disulfide, bis(2-(3-fluoro-5-methylphenyl)ethyl) disulfide. This reaction forms a new sulfur-sulfur bond. libretexts.org

The thiol group is also nucleophilic and can participate in substitution reactions. For example, it can be alkylated in the presence of a base to form a thioether. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which can then react with an alkyl halide.

Furthermore, the thiol group can be oxidized to higher oxidation states, such as a sulfonic acid (-SO₃H), using stronger oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.

| Starting Functional Group |

These transformations of the ethanethiol side chain provide pathways to a variety of other sulfur-containing compounds, expanding the synthetic utility of this compound.

Advanced Synthetic Applications and Material Science Contributions of Fluorinated Aryl Ethanethiols

Utilization as Monomers and Building Blocks in Polymer Chemistry

The presence of both a fluorine atom and a thiol group makes 2-(3-Fluoro-5-methylphenyl)ethanethiol a potentially valuable monomer for the synthesis of specialized polymers. The unique combination of the fluoro-aryl moiety and the reactive ethanethiol (B150549) group allows for its incorporation into polymer backbones, leading to materials with tailored properties.

Fluorinated polymers are well-regarded for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. peptide.com The synthesis of such polymers can be achieved through the polymerization of fluorine-containing monomers. While direct polymerization studies specifically detailing the use of this compound are not extensively documented, the general principles of poly(aryl thioether) synthesis provide a framework for its application.

One common method for creating such polymers is through nucleophilic aromatic substitution (SNAr) reactions, where a dithiol monomer reacts with an activated aryl dihalide. In this context, a bifunctional derivative of this compound could serve as a key building block. The preparation of high-performance fluorinated poly(aryl thioethers) has been shown to yield materials with excellent physical properties. thermofisher.com Organocatalyzed SNAr reactions of silyl-protected dithiols with perfluorinated or highly activated aryl monomers proceed rapidly at room temperature, offering an efficient route to these advanced materials. thermofisher.com

The incorporation of the 3-fluoro-5-methylphenyl group is anticipated to bestow properties such as controlled hydrophobicity and potentially enhanced π–π stacking interactions, which can influence the morphology and thermal characteristics of the resulting polymer. thermofisher.com

Table 1: Potential Polymerization Reactions Involving Fluorinated Aryl Ethanethiol Derivatives

| Polymerization Type | Monomer 1 | Monomer 2 | Potential Polymer Properties |

| Nucleophilic Aromatic Substitution | Bis(4-mercaptophenyl) ether | Decafluorobiphenyl | High thermal stability, chemical resistance |

| Thiol-ene "Click" Reaction | Dithiol (e.g., derivative of this compound) | Diene or Diyne | High efficiency, mild reaction conditions |

| Thiol-Bromo "Click" Reaction | Dithiol | Activated Dibromide | Tunable hydrophobicity, defined structure |

The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and superhydrophobic surfaces. mdpi.com Coatings derived from fluorinated polymers can exhibit excellent water repellency, a property valuable in a myriad of applications from self-cleaning surfaces to anti-icing coatings. mdpi.comwpmucdn.com

The general strategy involves creating a surface with a specific micro- or nanostructure and then modifying it with a low-surface-energy material. Fluorinated thiols are excellent candidates for this surface modification step. While specific research on this compound for this purpose is not prominent, the principles of using fluorinated thiols to functionalize surfaces are well-established. For instance, fluorinated silica (B1680970) nanoparticles can be used to create transparent superhydrophobic coatings. mdpi.com

The thiol group of this compound can readily form self-assembled monolayers (SAMs) on gold and other metal surfaces. The outward-facing fluorinated aryl group would then present a low-energy surface, leading to hydrophobicity. The presence of the methyl group, in addition to the fluorine atom, would further influence the packing of the molecules in the SAM, thereby affecting the final surface properties.

Reagent in Organic Synthesis

Beyond polymer science, aryl ethanethiols are versatile reagents in organic synthesis, participating in a range of transformations.

Thioesters and thioacids are important intermediates in organic synthesis, and their preparation often involves the acylation of thiols. Various methods exist for the synthesis of thioesters, including the reaction of thiols with carboxylic acids using coupling reagents, or with acid chlorides. sigmaaldrich.com For example, an efficient protocol for the synthesis of N-urethane-protected α-amino/peptide thioacids involves the reaction of the corresponding acid with sodium sulfide (B99878), mediated by EDC. sigmaaldrich.com While this illustrates a general principle, this compound could be employed as the thiol component in such reactions to generate the corresponding thioester.

Table 2: General Methods for Thioester Synthesis

| Reactants | Reagents/Catalysts | Product |

| Carboxylic Acid + Thiol | EDC, TFFH | Thioester |

| Aldehyde + Thiol | Y[N(SiMe3)2]3(μ-Cl)Li(THF)3 | Thioester |

| Acid Chloride + Thiol | Base | Thioester |

In peptide synthesis, thiols are often used as scavengers in cleavage cocktails during the deprotection of amino acid side chains and the cleavage of the peptide from the solid support. thermofisher.com For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is used to remove protecting groups. This process generates reactive cationic species that can lead to undesired side reactions. Scavengers are added to the cleavage mixture to trap these reactive intermediates.

Commonly used scavengers include 1,2-ethanedithiol (B43112) (EDT) and thioanisole. peptide.com While there is no specific documentation of this compound being used in standard cleavage cocktails like Reagent B or Reagent K, its properties as a thiol suggest it could potentially serve a similar role. wpmucdn.com The fluorine and methyl substituents on the aromatic ring might influence its efficacy and solubility in the cleavage medium.

Contributions to Supramolecular Chemistry and Self-Assembly

The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of supramolecular chemistry and nanoscience. These organized molecular assemblies provide a powerful platform for controlling surface properties and fabricating functional nanostructures.

Fluorinated thiols are of particular interest in this area due to the unique properties imparted by fluorine, including hydrophobicity and altered intermolecular interactions. The self-assembly of fluorinated aryl ethanethiols on a gold surface would result in a well-ordered monolayer where the fluorinated phenyl groups are exposed. These exposed groups would dictate the surface energy and wetting characteristics of the substrate.

Computational Chemistry and Mechanistic Studies of 2 3 Fluoro 5 Methylphenyl Ethanethiol

Future Research Perspectives and Translational Potential in Chemical Sciences

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of 2-(3-Fluoro-5-methylphenyl)ethanethiol is anticipated to move beyond traditional methods, embracing greener and more sustainable chemical practices. Innovations in synthetic methodologies can significantly reduce environmental impact, improve efficiency, and enhance safety.

Photocatalytic Synthesis : Drawing inspiration from the photocatalytic synthesis of simple thiols like propan-1-thiol, a future approach for this compound could involve the light-induced addition of hydrogen sulfide (B99878) (H₂S) to a precursor such as 1-fluoro-3-methyl-5-vinylbenzene. researchgate.net This method, potentially utilizing semiconductor photocatalysts like titanium dioxide (TiO₂) or cadmium sulfide (CdS), operates at room temperature and can offer high selectivity, minimizing the need for harsh reagents and reducing energy consumption. mdpi.com

Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) presents a rapid and efficient alternative for producing thiols. amazonaws.com A potential one-pot synthesis could convert a halide precursor, for instance, 1-(2-bromoethyl)-3-fluoro-5-methylbenzene, directly into the target thiol using an inexpensive sulfur source like potassium thioacetate (B1230152). amazonaws.comresearchgate.net This technique is known to dramatically shorten reaction times from hours or days to mere minutes and often leads to higher yields and purer products compared to conventional heating methods. amazonaws.comresearchgate.net

Flow Chemistry : The application of continuous-flow chemistry offers a scalable, safe, and highly controlled environment for the synthesis of this compound. researchgate.netmdpi.com Flow reactors enhance heat and mass transfer, allow for the safe handling of hazardous reagents, and can be integrated with in-line purification and analysis, paving the way for automated and efficient production. researchgate.netnih.govthieme.de

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthesis Method | Potential Advantages | Key Considerations |

|---|---|---|

| Photocatalysis | Mild reaction conditions (room temp.), high selectivity, use of light as a clean energy source. | Requires a suitable vinyl precursor, catalyst efficiency and reusability. |

| Microwave-Assisted | Extremely rapid reaction times, improved yields, uniform heating. amazonaws.com | Requires specialized microwave equipment, optimization of power and time. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, easy integration of multiple steps. mdpi.com | Initial setup cost, potential for channel clogging with solid byproducts. |

Discovery of Unprecedented Chemical Transformations

The unique electronic environment of the aromatic ring in this compound, influenced by both the electron-withdrawing fluorine atom and the electron-donating methyl group, opens avenues for novel chemical reactions.

Site-Selective C-H Activation : The activation of traditionally inert carbon-hydrogen (C-H) bonds is a major frontier in organic synthesis. mdpi.comyoutube.com The specific substitution pattern of this molecule could enable highly site-selective C-H functionalization on the aromatic ring, catalyzed by transition metals. acs.orgacs.org Research could explore how the interplay between the fluoro and methyl groups directs the catalytic system to a specific C-H bond, allowing for the introduction of new functional groups and the synthesis of complex derivatives that are otherwise difficult to access.

Advanced Thiol-Ene/Yne Reactions : The thiol group is a versatile functional handle for "click" chemistry-type reactions. Visible-light photoredox catalysis could be employed to mediate the addition of the thiol group across alkenes and alkynes (thiol-ene/yne reactions) in an anti-Markovnikov fashion. mdpi.com This would allow the covalent linking of this compound to a wide array of organic molecules and polymers, creating novel materials and conjugates.

Novel Coupling Chemistries : The carbon-fluorine bond, typically the strongest in organic chemistry, can be activated under specific catalytic conditions. mdpi.comnih.gov Future research could explore the unprecedented catalytic C-F bond activation of this molecule, potentially leading to novel cross-coupling reactions. Furthermore, the development of new coupling reactions, such as the para-fluoro-thiol reaction (PFTR) on non-perfluorinated systems, could be investigated, expanding the toolbox for creating complex organosulfur compounds. acs.org

Table 2: Potential Novel Reactions Involving this compound

| Reaction Type | Potential Outcome | Enabling Field |

|---|---|---|

| C-H Activation | Late-stage functionalization of the aromatic ring to create novel derivatives. acs.org | Catalysis, Pharmaceutical Synthesis |

| Photocatalytic Thiol-Ene | Covalent modification of polymers and biomolecules under mild conditions. mdpi.com | Polymer Chemistry, Bioconjugation |

| C-F Bond Activation | Synthesis of new fluorinated compounds via selective bond cleavage and formation. mdpi.com | Organometallic Chemistry, Materials Science |

Development of Next-Generation Functional Materials

The structure of this compound is ideally suited for the construction of advanced functional materials, particularly at interfaces.

Self-Assembled Monolayers (SAMs) : Thiols are known to spontaneously form highly ordered, dense monolayers on noble metal surfaces like gold, silver, and copper. The thiol group of this compound can act as a robust anchor to these surfaces, while the fluorinated aromatic portion would form the exposed interface. The presence of fluorine is known to impart unique properties to surfaces, such as high hydrophobicity (water-repellency), low surface energy, and enhanced thermal and chemical stability. researchgate.net These properties are highly desirable for applications in microelectronics, anti-fouling coatings, and biosensors. Compared to simple alkanethiols or non-fluorinated aromatic thiols, SAMs of this compound would be expected to exhibit significantly different wetting and frictional properties. acs.org

Fluorinated Nanomaterials : This compound can be used as a surface ligand to stabilize and functionalize nanoparticles, such as gold nanoparticles (AuNPs). epfl.chmdpi.com The resulting fluorinated nanoparticles would combine the unique properties of the nanoscale core with the surface characteristics imparted by the fluorous shell. Such materials could find applications in advanced diagnostics, catalysis, and as components in nanocomposites.

Building Blocks for Fluoropolymers : Organofluorine compounds are critical components of high-performance polymers like Teflon. numberanalytics.comwikipedia.org this compound could serve as a monomer or a modifying agent in the synthesis of new fluorinated polymers. These materials could possess enhanced thermal resistance, chemical inertness, and specific optical or electrical properties, making them valuable for the aerospace, chemical, and electronics industries. numberanalytics.comresearchgate.net

Table 3: Predicted Properties of a Self-Assembled Monolayer (SAM) on Gold

| Property | SAM from Ethane-1-thiol | SAM from 2-Phenylethanethiol | SAM from this compound (Predicted) |

|---|---|---|---|

| Surface Character | Aliphatic, non-polar | Aromatic, moderately non-polar | Fluoroaromatic, highly non-polar |

| Water Contact Angle | ~110° | ~75° | >115° (Highly Hydrophobic) |

| Surface Energy | Low | Moderate | Very Low |

| Thermal Stability | Moderate | Moderate-High | High |

Interdisciplinary Collaborations in Chemical Research

The unique properties of this compound make it a fertile ground for collaborations that span traditional scientific boundaries.

Chemistry and Materials Science : A strong synergy exists for the collaborative design of novel materials. Chemists can focus on the targeted synthesis and modification of this compound and related analogues, while materials scientists can investigate the resulting properties and integrate these molecules into advanced devices, such as organic field-effect transistors (OFETs), solar cells, and specialized coatings. researchgate.netelsevierpure.com

Chemistry and Nanotechnology : The convergence of chemistry and nanotechnology can leverage this molecule to create precisely engineered nano-architectures. mdpi.com Collaborations could focus on using the thiol group for directed self-assembly on nanostructured surfaces or for creating functionalized quantum dots and nanoparticles with tailored optical and electronic properties for use in sensing and medical imaging.

Chemistry and Biology : The field of chemical biology could explore the impact of incorporating this specific fluorinated thiol into biological systems. nih.gov While avoiding therapeutic claims, research could focus on its use as a molecular probe. For instance, its unique fluorine signature could be utilized in ¹⁹F NMR studies to investigate molecular interactions. Collaborations could also explore its use in modifying peptides or other biomolecules to study how the introduction of a fluorinated moiety affects conformation and binding, a key area in modern drug discovery and chemical biology. mdpi.comrsc.org

Table 4: Potential Interdisciplinary Research Directions

| Collaborating Fields | Research Focus | Potential Application Area |

|---|---|---|

| Chemistry & Materials Science | Development of fluorinated SAMs and polymers. researchgate.net | Advanced coatings, flexible electronics, energy materials. |

| Chemistry & Nanotechnology | Functionalization of nanoparticles and quantum dots. epfl.ch | Nanosensors, targeted drug delivery systems, catalysis. |

| Chemistry & Chemical Biology | Use as a ¹⁹F NMR probe, modification of peptides and biomolecules. nih.gov | Probing biological interactions, developing research tools for medicinal chemistry. |

Q & A

Q. How is this compound applied in synthesizing heterocyclic pharmaceutical intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.